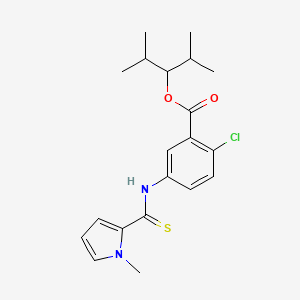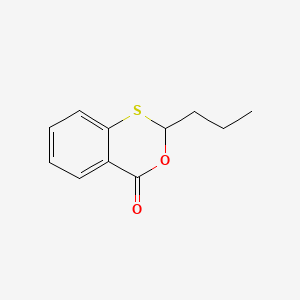
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- is a nucleoside analogue Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrimidine derivative and a sugar moiety.
Glycosylation: The sugar moiety is glycosylated with the pyrimidine base under acidic or basic conditions to form the nucleoside.
Methoxylation: The methoxy group is introduced at the 4-position of the pyrimidine ring using methoxylating agents like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), thiols (R-SH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: The compound is investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells, thereby inhibiting tumor growth.
Biochemical Studies: Used as a tool to study nucleic acid metabolism and the mechanisms of nucleoside transport and phosphorylation.
Industrial Applications: Potential use in the synthesis of other nucleoside analogues and as a precursor in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- involves its incorporation into nucleic acids. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds. This leads to the inhibition of DNA or RNA synthesis, thereby exerting its antiviral or anticancer effects. The molecular targets include viral polymerases and cellular DNA polymerases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analogue.
Uniqueness
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- is unique due to the presence of a fluorine atom at the 3’ position and a methoxy group at the 4-position of the pyrimidine ring. These modifications enhance its stability and efficacy compared to other nucleoside analogues.
Eigenschaften
CAS-Nummer |
248959-88-8 |
|---|---|
Molekularformel |
C10H13FN2O4 |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H13FN2O4/c1-16-8-2-3-13(10(15)12-8)9-4-6(11)7(5-14)17-9/h2-3,6-7,9,14H,4-5H2,1H3/t6-,7+,9+/m0/s1 |
InChI-Schlüssel |
VGOBKNZZQQHPCN-LKEWCRSYSA-N |
Isomerische SMILES |
COC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F |
Kanonische SMILES |
COC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


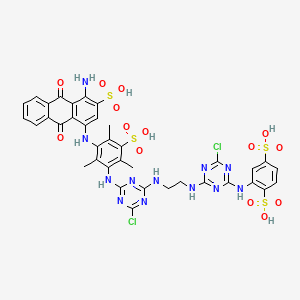

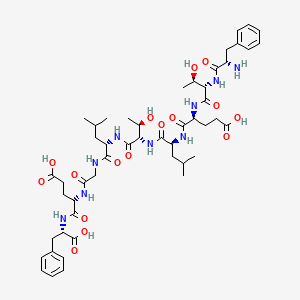

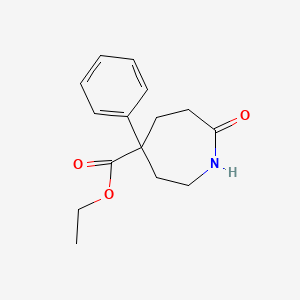
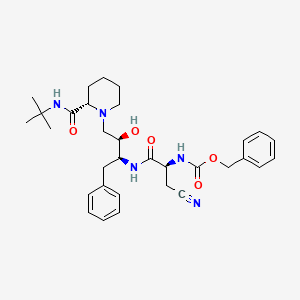
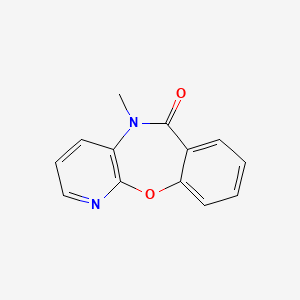
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
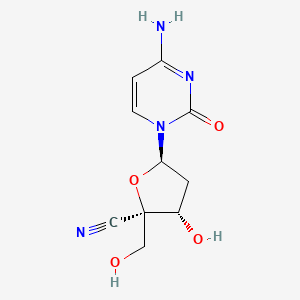


![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
